Pudafensine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pudafensine is a small molecule drug developed by Initiator Pharma. It is primarily aimed at treating organic erectile dysfunction in patients who do not respond to or cannot tolerate currently marketed drugs in the phosphodiesterase type 5 inhibitor class, such as sildenafil (Viagra), tadalafil (Cialis), and vardenafil (Levitra) . This compound has shown promising results in clinical trials, demonstrating efficacy in improving erectile function through a dual-action mechanism .
Preparation Methods
The synthetic routes and reaction conditions for Pudafensine have not been explicitly detailed in the available literature. it is known that the compound has undergone extensive preclinical development to enable clinical trials . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including the synthesis of the active pharmaceutical ingredient, formulation into oral solid dosage forms, and rigorous quality control measures .
Chemical Reactions Analysis
Pudafensine is a monoamine reuptake inhibitor that undergoes various chemical reactions. The compound is known to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are key neurotransmitters involved in erectile function . Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions are the active metabolites of this compound, which contribute to its therapeutic effects .
Scientific Research Applications
Pudafensine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying monoamine reuptake inhibition and its effects on neurotransmitter levels . In biology, this compound is used to investigate the molecular mechanisms underlying erectile dysfunction and neuropathic pain . In medicine, it is being developed as a novel treatment for erectile dysfunction and has shown efficacy in clinical trials .
Mechanism of Action
Pudafensine exerts its effects through a dual-action mechanism. It increases dopamine levels in the brain, which activates dopamine D2 receptors and initiates erection . Simultaneously, it enhances nitric oxide release in the erectile tissue, leading to smooth muscle relaxation and potentiation of erection . This unique mechanism of action allows this compound to initiate and maintain erection, making it a promising treatment for erectile dysfunction .
Comparison with Similar Compounds
Pudafensine is unique compared to other similar compounds due to its dual-action mechanism. While phosphodiesterase type 5 inhibitors like sildenafil, tadalafil, and vardenafil primarily work by inhibiting the enzyme phosphodiesterase type 5, this compound also targets dopamine reuptake and nitric oxide release . This dual-action approach provides a more comprehensive treatment for erectile dysfunction, particularly in patients who do not respond to or cannot tolerate phosphodiesterase type 5 inhibitors . Similar compounds include other monoamine reuptake inhibitors and phosphodiesterase type 5 inhibitors, but this compound’s unique mechanism sets it apart .
Properties
CAS No. |
1320346-14-2 |
---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]-3-methoxychromen-2-one |
InChI |
InChI=1S/C17H19NO4/c1-20-16-6-10-2-5-13(9-15(10)22-17(16)19)21-14-7-11-3-4-12(8-14)18-11/h2,5-6,9,11-12,14,18H,3-4,7-8H2,1H3/t11-,12+,14? |
InChI Key |
JCRMWMMEWIZRMN-ONXXMXGDSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C(C=C2)OC3C[C@H]4CC[C@@H](C3)N4)OC1=O |
Canonical SMILES |
COC1=CC2=C(C=C(C=C2)OC3CC4CCC(C3)N4)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.